molecular formula C15H13N5O3S B10999496 methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10999496
M. Wt: 343.4 g/mol
InChI Key: XBTCXZBSCZWGDT-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a pyridine ring, and a thiazole ring. The unique structure of this compound makes it a valuable subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid with 5-methyl-1,3-thiazole-4-carboxylic acid methyl ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, triggering signaling cascades that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate
  • **N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimid

Properties

Molecular Formula

C15H13N5O3S

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(3-pyridin-3-yl-1H-pyrazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H13N5O3S/c1-8-12(14(22)23-2)17-15(24-8)18-13(21)11-6-10(19-20-11)9-4-3-5-16-7-9/h3-7H,1-2H3,(H,19,20)(H,17,18,21)

InChI Key

XBTCXZBSCZWGDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=NN2)C3=CN=CC=C3)C(=O)OC

Origin of Product

United States

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